(5-Chloro-2-hydroxy-phenyl)-urea
Description
General Significance of Urea (B33335) Functionality in Chemical Biology and Medicinal Chemistry
The urea functional group plays a central role in medicinal chemistry and drug discovery. nih.gov Its unique ability to form stable hydrogen bonds with proteins and other biological targets is a key factor in the specific interactions that drive the therapeutic actions of many drugs. nih.govnih.gov Consequently, a vast number of urea derivatives have been developed and are utilized across a broad spectrum of medicinal applications. nih.gov The urea moiety is a common feature in numerous bioactive compounds, including a variety of clinically approved drugs. nih.govacs.org
From a drug design perspective, the incorporation of a urea group can be instrumental in modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. nih.gov This has made the study of urea derivatives an active area of research. nih.gov The urea scaffold is found in drugs targeting a wide range of diseases. frontiersin.orgontosight.ai For example, Suramin, a urea-containing compound, was an early and effective treatment for the initial stages of sleeping sickness. acs.org More recently, urea derivatives have been prominent as kinase inhibitors in cancer therapy, with Sorafenib being a milestone as the first approved oral multikinase inhibitor containing this moiety. frontiersin.org
The synthetic versatility of the urea functionality has also contributed to its importance. nih.gov Traditional methods for synthesizing urea-containing compounds often involve the reaction of amines with reagents like phosgene (B1210022) or isocyanates. nih.gov While effective, these methods can have safety and environmental drawbacks due to the use of toxic substances. nih.gov This has spurred the development of newer, safer synthetic methodologies. nih.gov
Overview of Halogenated Phenol-Containing Urea Derivatives
Halogenated phenol-containing urea derivatives are a specific subgroup of phenylureas that incorporate both a halogen atom and a hydroxyl group on the phenyl ring. ontosight.aiontosight.ai The presence and position of these substituents can significantly influence the compound's chemical and biological properties, including its reactivity, solubility, and ability to interact with biological targets. ontosight.aiontosight.ai
The position of the halogen substituent is also crucial. For instance, placing halogen atoms at the ortho position of the N-aryl group in arylureas can disrupt the planarity of the molecule. nih.gov This conformational change can, in turn, promote the formation of intermolecular hydrogen bonds. nih.gov Infrared spectroscopy and computational studies have shown that an intramolecular hydrogen bond can form when phenylureas are functionalized with chlorine or bromine at the ortho positions. nih.gov
Structural Classification and Relevance within Phenylurea Chemical Space
Phenylurea compounds, also known as phenylcarbamides, are organic compounds featuring a phenyl group linked to a urea moiety. ontosight.ai They can be broadly classified based on the substitution patterns on the phenyl ring. ontosight.ai These substituents can range from simple alkyl or alkoxy groups to halogens, which significantly impact the compound's physical and chemical characteristics. ontosight.ai Phenylureas are used in various applications, including as herbicides and in organic synthesis. lookchem.comwikipedia.org
Within the vast chemical space of phenylureas, those containing a hydroxyl group are known as hydroxyphenylureas. The specific compound of interest, (5-Chloro-2-hydroxy-phenyl)-urea, falls into the category of halogenated hydroxyphenylureas. Its structure is defined by a urea core connected to a phenyl ring that is substituted with a chlorine atom at the 5-position and a hydroxyl group at the 2-position.
The structural features of this compound, particularly the chloro-substituted phenolic ring and the urea linkage, are crucial for its potential biological activity. The hydroxyl group at the 2-position can enhance hydrogen bonding with receptor sites, while the chlorine atom can increase the molecule's lipophilicity. This compound serves as a valuable building block in organic synthesis for creating more complex molecules.
The table below provides a summary of the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 57718-28-2 reagentia.eu |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.59 g/mol |
| Key Structural Features | Urea core, 5-chloro-2-hydroxyphenyl group |
The parent compound, phenylurea, is a white crystalline solid. lookchem.com The addition of substituents to the phenyl ring, as seen in this compound, creates a diverse library of compounds with a wide range of potential applications. ontosight.ai The study of such derivatives is a cornerstone of medicinal chemistry, aiming to understand structure-activity relationships and design new therapeutic agents. nih.gov
Properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYTZADDSVJMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 Hydroxy Phenyl Urea and Its Analogues
Direct Synthetic Pathways to (5-Chloro-2-hydroxy-phenyl)-urea
Direct synthesis of this compound, with the CAS Number 57718-28-2, can be approached through several established chemical transformations. reagentia.eureagentia.eubldpharm.com
Condensation Reactions with Urea (B33335)
A prevalent and straightforward method for the synthesis of phenylureas involves the condensation of an appropriate aniline (B41778) derivative with urea. orgsyn.orgchemicalbook.comiglobaljournal.com In the case of this compound, this would typically involve the reaction of 2-amino-4-chlorophenol (B47367) with urea. The reaction is often carried out by heating the reactants, sometimes in the presence of an acid catalyst like hydrochloric acid and glacial acetic acid in an aqueous solution. orgsyn.orgiglobaljournal.com The mixture is refluxed, and upon cooling, the desired phenylurea product crystallizes and can be collected by filtration. iglobaljournal.com
A secondary reaction can occur where the initially formed phenylurea reacts further with the starting aniline to produce a symmetrical diarylurea, such as carbanilide (B493258) in the case of aniline. orgsyn.org To maximize the yield of the desired monosubstituted urea, it is often necessary to interrupt the reaction periodically to remove the product as it forms. orgsyn.org The general reaction can be summarized as:
2-amino-4-chlorophenol + Urea → this compound + Ammonia (B1221849)
Precursor Chemistry and Intermediate Synthesis
The synthesis of more complex analogues and derivatives of this compound often necessitates the preparation of specific precursors and intermediates. These intermediates can then be elaborated into the final target molecules through various chemical transformations.
Synthesis of Key Chalcone (B49325) Intermediates (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(4-substitutedphenyl)-prop-2-en-1-one)
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors in the synthesis of various flavonoids and other heterocyclic compounds. The specific chalcone, 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, is synthesized via the Claisen-Schmidt condensation. psu.edu This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).
For the synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, 5-chloro-2-hydroxyacetophenone is reacted with 4-methoxybenzaldehyde (B44291) in a solvent like ethanol, with a base such as sodium hydroxide (B78521) catalyzing the reaction. The reaction mixture is typically refluxed for several hours. Acidification of the reaction mixture after completion leads to the precipitation of the chalcone, which can then be purified by recrystallization. The general scheme for this condensation is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 5-chloro-2-hydroxyacetophenone | 4-methoxybenzaldehyde | NaOH | 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
The synthesis of a variety of chalcone derivatives can be achieved by varying the substituents on both the acetophenone and benzaldehyde starting materials. rsc.orgrjpbcs.comnih.gov
Preparation of Pyrrolidinone Carboxylic Acids (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid)
Pyrrolidinone carboxylic acids are another class of important intermediates. The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is achieved by reacting 2-amino-4-chlorophenol with itaconic acid. nih.govresearchgate.net The reaction is typically carried out by heating the two components at reflux in water for an extended period. nih.gov Following the reaction, the mixture is cooled, and the product is precipitated by acidification. nih.gov
This pyrrolidinone core can be further modified. For instance, the carboxylic acid can be esterified to its methyl ester, which can then be converted to a hydrazide by reacting with hydrazine (B178648) hydrate. nih.govresearchgate.net These derivatives serve as versatile building blocks for creating a library of compounds with potential biological activities. nih.govktu.edu
| Reactant 1 | Reactant 2 | Product |
| 2-amino-4-chlorophenol | Itaconic Acid | 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid nih.govresearchgate.net |
Preparation of Substituted Aminophenols and Chlorophenols for Urea Formation
The synthesis of this compound and its analogues relies on the availability of appropriately substituted aminophenols and chlorophenols. 2-Amino-4-chlorophenol is a key starting material for the direct synthesis of the title compound. nih.gov The synthesis of various substituted phenylurea derivatives often begins with the corresponding substituted anilines. nih.gov For example, a general procedure for forming phenyl ureas involves reacting a substituted aniline with a suitable isocyanate in a solvent like tetrahydrofuran. nih.gov
The synthesis of precursors can involve multiple steps, such as nitration followed by reduction to introduce an amino group at a specific position on a phenol (B47542) or chlorophenol ring. For instance, the preparation of 4-fluoro-3-nitro-benzaldehyde is achieved by the nitration of 4-fluoro-benzaldehyde using a mixture of sulfuric and nitric acids. nih.gov
General Strategies for Phenylurea and Diarylurea Synthesis
Beyond the direct condensation with urea, several other general strategies are employed for the synthesis of phenylureas and diarylureas.
One common method involves the reaction of an amine with an isocyanate. nih.govgoogle.com Isocyanates can be generated in situ from various precursors. For example, a Hofmann rearrangement of primary amides using reagents like phenyliodine diacetate in the presence of an ammonia source can produce N-substituted ureas via an isocyanate intermediate. organic-chemistry.orgthieme.de
Another approach utilizes phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov The reaction of an amine with phosgene generates an isocyanate, which can then react with a second amine to form an unsymmetrical urea. nih.gov
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of unsymmetrical diarylureas. organic-chemistry.orgnih.gov These methods allow for the coupling of aryl halides or triflates with ureas or their precursors. organic-chemistry.org
A benign synthesis of unsymmetrical arylureas has been developed using 3-substituted dioxazolones as isocyanate surrogates. tandfonline.com This method involves heating the dioxazolone with an amine in the presence of a base like sodium acetate (B1210297) in a solvent such as methanol. tandfonline.com
The table below summarizes some general strategies for phenylurea synthesis:
| Strategy | Key Reagents | Intermediate | Reference |
| Condensation | Aniline, Urea | - | orgsyn.orgchemicalbook.com |
| Isocyanate Reaction | Amine, Isocyanate | - | nih.govgoogle.com |
| Hofmann Rearrangement | Primary Amide, PIDA, Ammonia | Isocyanate | organic-chemistry.orgthieme.de |
| Phosgene/Equivalents | Amine, Phosgene/CDI | Isocyanate | nih.gov |
| Pd-catalyzed Coupling | Aryl Halide, Urea | - | organic-chemistry.orgnih.gov |
| Dioxazolone Method | Dioxazolone, Amine | Isocyanate | tandfonline.com |
These varied synthetic methodologies provide chemists with a versatile toolbox for the construction of this compound and a wide array of its analogues, enabling the exploration of their chemical and biological properties.
Reactions with Isocyanates and Amines
The most conventional and widely practiced method for synthesizing ureas is the reaction between an isocyanate and an amine. asianpubs.orgcommonorganicchemistry.com This nucleophilic addition reaction is typically straightforward and provides good yields of the desired urea product. commonorganicchemistry.com For the synthesis of a compound like this compound, this would involve reacting a suitably substituted phenyl isocyanate with an appropriate amine, or vice versa. google.comasianpubs.org
The general mechanism involves the lone pair of electrons on the amine nitrogen attacking the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage. The reaction is often carried out in a suitable organic solvent at room temperature. commonorganicchemistry.com
A variety of substituted ureas can be synthesized using this method. For instance, reacting various aryl amines with aryl isocyanates can produce a range of diaryl urea derivatives. asianpubs.org The isocyanate intermediates themselves are often generated from the corresponding primary amines by treatment with phosgene or a safer equivalent like triphosgene. asianpubs.orgasianpubs.org However, due to the high toxicity of phosgene, alternative methods for isocyanate generation are often preferred. scholaris.ca
Below is a table summarizing examples of urea synthesis from isocyanates and amines:
| Amine | Isocyanate | Product | Reference |
| Aryl amine | Aryl isocyanate | Diaryl urea | asianpubs.org |
| Primary or Secondary Amine | Isocyanate | Substituted urea | asianpubs.org |
| Aniline | Phenyl isocyanate | Phenylurea | acs.org |
| Dimethylamine hydrochloride | 4-(4-chlorophenoxy)phenyl isocyanate | Chloroxuron (B157110) | wikipedia.org |
Multi-Component and Domino Synthetic Approaches
Multi-component reactions (MCRs) and domino (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by combining several reaction steps into a single synthetic operation without the isolation of intermediates. dartmouth.eduresearchgate.net
One such approach involves the one-pot multicomponent condensation of enols, arylglyoxals, and cyanamide (B42294) to produce 2-arylfurans bearing a urea moiety. dartmouth.edu This method is advantageous due to the use of readily available starting materials and a simple work-up procedure. dartmouth.edu
Domino procedures for the synthesis of unsymmetrical ureas have also been developed. For example, a palladium-catalyzed carbonylative cascade reaction can be employed, which consists of carbonylation, Curtius rearrangement, and nucleophilic addition in a one-pot sequence. researchgate.net This allows for the synthesis of a variety of unsymmetrical ureas from aryl iodides and amines. researchgate.net
Palladium-Catalyzed Coupling in Urea Synthesis
Palladium catalysis has emerged as a powerful tool in organic synthesis, including the formation of ureas. Palladium-catalyzed oxidative carbonylation of amines provides a direct route to symmetrically disubstituted and trisubstituted ureas. acs.org These reactions are typically carried out at elevated temperatures and pressures of carbon monoxide and air, with a catalytic system often composed of a palladium salt, such as PdI₂, and a co-catalyst like KI. acs.org This methodology has been successfully applied to the synthesis of pharmacologically active ureas. acs.org
Another palladium-catalyzed approach involves the carbonylation of azides in the presence of amines, which yields functionalized unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org Furthermore, palladium-catalyzed domino procedures can be used to synthesize unsymmetrical ureas from aryl iodides, sodium azide, and a carbon monoxide source. researchgate.net Palladium-supported on ceria (Pd-CeO₂) has also been investigated as a photocatalyst for the C-N coupling reaction to synthesize urea from carbon dioxide and nitrogen. rsc.orgrsc.org
The table below highlights different palladium-catalyzed methods for urea synthesis:
| Reactants | Catalyst System | Product | Reference |
| Primary or a mix of primary and secondary amines, CO, air | PdI₂/KI | Symmetrically disubstituted or trisubstituted ureas | acs.org |
| Aliphatic and aromatic azides, amines, CO | Pd/C | Functionalized unsymmetrical ureas | organic-chemistry.org |
| Aryl iodides, amines | Palladium catalyst | Unsymmetrical ureas (via domino reaction) | researchgate.net |
| CO₂, N₂ | Pd-CeO₂ (photocatalyst) | Urea | rsc.orgrsc.org |
| Amines, Chloroform (as CO source) | Palladium catalyst | Urea derivatives | researchgate.net |
Application of Ionic Liquids in Urea Synthesis
Ionic liquids (ILs) are increasingly being used as green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility. nih.govresearchgate.net In the context of urea synthesis, ionic liquids can facilitate the reaction of amines with carbon dioxide. nih.govresearchgate.net
One approach involves the electrochemical reduction of oxygen in an ionic liquid, which triggers the reaction between CO₂ and primary amines to form urea compounds under mild conditions. nih.gov This method is considered a green approach as it utilizes CO₂ directly. nih.gov Ionic liquids can also be used in conjunction with metal-organic frameworks (MOFs) to create supported ionic liquid catalysts for condensation reactions. dtu.dk For example, a UiO-66-NH₂ MOF functionalized with an N,N'-dibutyl imidazolium (B1220033) ionic liquid and urea has been shown to be an efficient catalyst for the synthesis of oximes. dtu.dk The use of deep eutectic solvents, a type of ionic liquid, has also been explored for the synthesis of unsymmetrical ureas from phenyl isocyanate and various amines. researchgate.net
One-Pot Condensation Methods for Urea and Thiourea (B124793) Derivatives
One-pot synthesis methods are highly desirable as they reduce reaction time, cost, and waste generation. Several one-pot procedures have been developed for the synthesis of urea and thiourea derivatives.
A convenient one-pot, two-step synthesis involves the reaction of primary amides with oxalyl chloride to generate acyl isocyanates in situ. thieme-connect.com These intermediates can then react with a variety of nucleophiles, including amines, to produce unsymmetrical diacyl ureas and related compounds. thieme-connect.com Another one-pot method utilizes the reaction of weakly nucleophilic aromatic amines with highly nucleophilic secondary aliphatic amines and carbonyl sulfide (B99878) (COS) to afford asymmetric ureas without the need for a catalyst. organic-chemistry.org
Furthermore, a one-pot synthesis of N-substituted ureas can be achieved through the nucleophilic addition of amines to potassium isocyanate in water, avoiding the use of organic co-solvents. rsc.orgrsc.org This method is scalable and offers good to excellent yields with high purity. rsc.org Microwave-assisted one-pot sequential synthesis has also been developed, combining nucleophilic substitutions and a Staudinger–aza-Wittig reaction to produce urea derivatives in high yields. beilstein-journals.org
Derivatization Strategies from this compound Scaffolds
The this compound scaffold can serve as a starting point for the synthesis of more complex molecules with potential biological activities. Derivatization allows for the exploration of the chemical space around this core structure.
Formation of Pyrrolidinone Derivatives Bearing Heterocyclic Moieties
The pyrrolidinone ring is a privileged scaffold found in numerous pharmacologically active compounds. acs.orgnih.gov The synthesis of pyrrolidinone derivatives often involves the construction of the five-membered ring through various cyclization strategies. nih.gov
One approach to synthesize functionalized pyrrolidinones involves a one-pot multicomponent reaction. For instance, the ultrasound-promoted reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) in the presence of citric acid can yield substituted 3-pyrrolin-2-ones. rsc.org Another method involves a Smiles-Truce cascade reaction where arylsulfonamides react with cyclopropane (B1198618) diesters to form α-arylated pyrrolidinones. acs.org
While direct derivatization of this compound to a pyrrolidinone is not explicitly detailed in the provided context, the general principles of pyrrolidinone synthesis suggest that the amine or a derivative of the urea could potentially participate in a cyclization reaction to form a pyrrolidinone-containing molecule. For example, a synthetic route could be envisioned where the urea nitrogen acts as a nucleophile in a reaction cascade to form the heterocyclic ring. The synthesis of spiro[benzofuran-pyrrolidine]indolinedione architectures has been achieved through a [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones, catalyzed by a quinine-derived urea. rsc.org This demonstrates the utility of urea derivatives in facilitating complex heterocyclic constructions.
Synthesis of Pyrimidine (B1678525) and Thiopyrimidine Analogues
The incorporation of pyrimidine and thiopyrimidine scaffolds into aryl urea structures has been a subject of interest due to the diverse biological activities associated with these heterocycles. While direct synthesis from this compound is not extensively documented, general methodologies for creating pyrimidine derivatives with aryl urea moieties offer viable synthetic pathways. nih.govnih.gov
One common approach involves the reaction of a substituted aniline with an isocyanate to form the core urea structure, which is then further modified to include the pyrimidine ring. For instance, a new series of pyrimidine derivatives featuring aryl urea groups was designed and synthesized for their potential anticancer properties. nih.gov These synthetic strategies suggest that pyrimidine-based ureas can serve as a template for designing novel therapeutic agents. nih.gov
The synthesis of thiopyrimidine analogues often follows similar principles, utilizing thiourea as a key reagent. jetir.org For example, thiopyrimidine analogues can be produced by treating appropriate precursors with thiourea in a basic medium. jetir.org Another method involves the Biginelli reaction, a one-pot multicomponent reaction using an aldehyde, a β-ketoester, and urea or thiourea, to produce dihydropyrimidinones or thiones, which can be further modified. researchgate.netresearchgate.net These methods provide a framework for the potential synthesis of thiopyrimidine analogues of this compound. Research has described the synthesis of novel thioanalogs of 3,4-dihydropyrimidin-2(1H)-one derivatives of N-aryl urea. researchgate.net
Development of Diaryl Urea Analogues (e.g., NS-1738, NS-1608)
Diaryl ureas represent an important class of compounds with a wide range of biological activities, including applications as anticancer agents. nih.gov The synthesis of unsymmetrical diaryl ureas often involves the reaction of a substituted aniline with an isocyanate. mdpi.comresearchgate.net Triphosgene is a common reagent used to generate the isocyanate in situ from an aniline, which then reacts with another aniline to form the diaryl urea. researchgate.net
Generation of Quinoxalindione-Incorporated Diaryl Urea Systems
The synthesis of more complex diaryl urea systems incorporating a quinoxalindione moiety has been successfully achieved, demonstrating the versatility of diaryl urea chemistry. nih.govnih.govresearchgate.net These intricate structures are often designed based on the scaffolds of known biologically active molecules, such as the anticancer agent sorafenib. nih.govnih.govresearchgate.net
A representative synthetic route involves a multi-step process. nih.govnih.gov The synthesis may begin with the protection of the amino group of a para-aminophenol, followed by an O-arylation reaction with a suitable chloro-nitroaniline derivative. nih.govnih.gov Subsequent reduction of the nitro group yields a diamine, which can then undergo cyclization with oxalic acid to form the quinoxalindione ring system. nih.govnih.gov After deprotection of the amino group, the resulting aminophenoxy-quinoxalindione intermediate can be reacted with various isocyanates or carbamates to afford the final diaryl urea derivatives. nih.govnih.gov This modular synthetic strategy allows for the creation of a library of quinoxalindione-incorporated diaryl ureas for biological evaluation. nih.govnih.gov
Spectroscopic and Structural Elucidation
Vibrational Spectroscopy Analysis (Infrared and Fourier Transform Infrared)
Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, provides valuable insights into the functional groups present in a molecule. For (5-Chloro-2-hydroxy-phenyl)-urea and related compounds, these techniques are instrumental in identifying key vibrational modes.
The spectra of urea (B33335) derivatives are characterized by specific bands corresponding to the stretching and bending vibrations of their constituent bonds. The N-H stretching vibrations in ureas are typically observed in the region of 3400-3200 cm⁻¹. mdpi.com In solid-state spectra, the presence of hydrogen bonding can lead to a broadening and shifting of these bands to lower frequencies. The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum of ureas, usually appearing in the range of 1700-1600 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding. For instance, the carbonyl absorption in stacked urea molecules linked via hydrogen bonds can be found around 1635 cm⁻¹. mdpi.com
In a study of 5-chloro-2-hydroxybenzamide, a compound with a similar substitution pattern on the phenyl ring, the FTIR and FT-Raman spectra were recorded and analyzed. nih.gov The analysis highlighted the influence of the chloro and hydroxyl groups, as well as intramolecular hydrogen bonding, on the vibrational frequencies. nih.gov The intramolecular hydrogen bond between the hydroxyl group and the carbonyl group forms a six-membered ring, which affects the resonance of the benzene (B151609) ring. nih.gov
The presence of the C-Cl bond in this compound would also give rise to a characteristic stretching vibration, typically observed in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the region of 3600-3200 cm⁻¹, with its position and shape being highly dependent on the extent of hydrogen bonding.
A summary of expected vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400-3200 |
| O-H | Stretching | 3600-3200 (broad) |
| C=O | Stretching | 1700-1600 |
| C-N | Stretching | 1400-1200 |
| C-Cl | Stretching | 800-600 |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the urea protons (NH and NH₂), and the phenolic hydroxyl proton (OH). The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group. The protons on the urea moiety would likely appear as broad signals due to quadrupole broadening and chemical exchange. Quantitative ¹H-NMR procedures have been developed for measuring urea and its derivatives, often using an internal standard for accurate concentration determination. nih.gov
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the urea group typically resonates at a downfield chemical shift, often in the range of 155-165 ppm. The chemical shifts of the aromatic carbons are affected by the substituents on the phenyl ring. For instance, the carbon atom attached to the chlorine will experience a different electronic environment compared to the one bonded to the hydroxyl group.
A predicted ¹³C NMR spectrum for a related compound, 4-hydroxy-7-(4-hydroxyphenyl)-2,3,3-trimethyl-2h-furo[3,2-g]chromen-5-one, shows a range of chemical shifts for the various carbon atoms, which can be used as a general reference for complex aromatic systems. np-mrd.org
| Proton Type | Expected ¹H NMR Chemical Shift (δ, ppm) | Carbon Type | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Ar-H | 6.5 - 8.0 | C=O | 155 - 165 |
| NH/NH₂ | 5.0 - 9.0 (broad) | Ar-C | 110 - 160 |
| OH | 8.0 - 12.0 (broad) | Ar-C-Cl | ~130 |
| Ar-C-OH | ~150 |
Mass Spectrometry and High-Resolution Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic pattern, with an M+2 peak that is about one-third the intensity of the M⁺ peak. This isotopic signature is a key identifier for chlorine-containing compounds.
Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for urea derivatives may involve cleavage of the C-N bonds of the urea moiety or loss of small molecules like ammonia (B1221849) or water. The fragmentation of the aromatic ring can also occur, leading to characteristic ions.
While specific MS or HRMS data for this compound was not found in the search results, the NIST WebBook provides mass spectral data for the related compound 5-chloro-2-hydroxyaniline, which could offer insights into the fragmentation of the substituted phenyl ring. nist.gov
X-ray Crystallography of this compound Derivatives
Crystal System and Space Group Determination
The crystal system and space group describe the symmetry of the crystal lattice. For a derivative, N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, the crystal structure was determined to be monoclinic with a P2₁/n space group. researchgate.net This information is fundamental to solving the full crystal structure.
Analysis of Molecular Conformation and Planarity
X-ray crystallography reveals the precise conformation of the molecule in the solid state. For urea derivatives, the planarity of the urea group and the dihedral angles between the phenyl ring and the urea moiety are of particular interest. In N,N'-diaryl ureas, these conformational features can be exploited to create specific molecular architectures. nih.gov The planarity of the phenyl ring itself is also a key structural feature. mdpi.com
Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in determining the crystal packing of urea derivatives. researchgate.net Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can be identified and characterized by X-ray crystallography.
In the case of this compound, an intramolecular hydrogen bond is expected between the phenolic hydroxyl group and the carbonyl oxygen of the urea, forming a stable six-membered ring. nih.gov Intermolecular hydrogen bonds are likely to form between the N-H groups of the urea and the carbonyl oxygen or the hydroxyl group of neighboring molecules, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net These hydrogen bonding networks are critical in stabilizing the crystal structure. researchgate.net
Supramolecular Assembly and Packing Interactions
The crystal structure of this compound is dictated by a network of non-covalent interactions that guide its three-dimensional supramolecular assembly. The urea and hydroxyl functional groups are primary sites for strong hydrogen bonding. Intermolecular hydrogen bonds, particularly O-H···O and N-H···O interactions, are expected to be dominant forces in the crystal packing, often leading to the formation of chains or layered structures. In a related compound, (E)-1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one, intermolecular O—H⋯O hydrogen bonds result in the formation of infinite zigzag chains. nih.gov
Beyond classical hydrogen bonding, weaker interactions such as C-H···π and potential π–π stacking also play a crucial role in stabilizing the crystal lattice. The electron-rich phenyl ring can interact with C-H bonds from adjacent molecules. In the crystal structure of a similar molecule, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, the packing is influenced by such weak intermolecular forces. While significant π–π stacking interactions are not always observed in related structures nih.gov, the molecular arrangement in compounds like (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone (B1245722) demonstrates a three-dimensional network connected by both C—H⋯O and π–π interactions. researchgate.net
Hirshfeld surface analysis performed on analogous structures provides quantitative insight into the contributions of various intermolecular contacts. For a derivative, the most significant contributions to crystal packing were from H···H (32.1%), C···H/H···C (23.1%), Cl···H/H···Cl (15.2%), and O···H/H···O (12.8%) contacts, illustrating the complexity of the forces at play. nih.govresearchgate.net These interactions collectively lead to the formation of a stable, ordered crystalline solid, potentially forming layered or "slab" structures.
Table 1: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | O-H (hydroxyl), N-H (urea) | O=C (urea), O-H (hydroxyl) | Strong directional interactions forming chains and sheets. |
| C-H···π Interaction | C-H (aromatic) | π-system (phenyl ring) | Weak interaction contributing to packing efficiency. |
| π–π Stacking | Phenyl Ring | Phenyl Ring | Occurs when aromatic rings pack in a parallel fashion. |
| Halogen Bond | C-Cl | O, N (electron donors) | Directional interaction involving the chlorine atom. |
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
The electronic absorption spectrum of this compound, typically measured using UV-Visible spectroscopy, is characterized by absorptions in the ultraviolet region. These absorptions arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. msu.edu The energies required for these promotions correspond to wavelengths in the 200-400 nm range. libretexts.org
The primary electronic transitions responsible for the UV-Vis spectrum of this compound are π→π* and n→π* transitions. libretexts.org
π→π transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated phenyl ring is the main chromophore responsible for these transitions.
n→π transitions:* These lower-intensity absorptions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the hydroxyl and urea groups, is promoted to a π* antibonding orbital of the aromatic ring or carbonyl group.
The presence of substituents on the phenyl ring—the chloro, hydroxyl, and urea groups—modifies the energy levels of the molecular orbitals and thus shifts the absorption maxima (λ_max). The hydroxyl group (-OH) and the urea group (-NHCONH2) are auxochromes that typically cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity. Theoretical calculations on similar molecules show that the main absorption bands often correspond to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are typically of π→π* character. researchgate.netmdpi.com
Table 2: Expected Electronic Transitions for this compound
| Transition | Typical Wavelength Range (nm) | Orbitals Involved | Relative Intensity |
|---|---|---|---|
| π→π | 200-280 | π (HOMO) → π (LUMO) | High |
| n→π | 280-350 | n (O, N lone pairs) → π (LUMO) | Low |
Tautomeric Equilibrium and Structural Isomerism
This compound can theoretically exist in different tautomeric forms due to proton migration. Two primary tautomeric equilibria can be considered: the phenol-keto tautomerism of the substituted ring and the amide-imidic acid tautomerism of the urea moiety.
Phenol-Keto Tautomerism: The 2-hydroxyphenyl group can potentially exist in equilibrium with its keto tautomer, 5-chloro-2-oxocyclohexa-3,5-dienyl-urea. However, for most phenolic compounds, the equilibrium lies heavily in favor of the aromatic phenol (B47542) form due to its inherent aromatic stability. Studies on the analogous 2-hydroxypyridine (B17775) system have provided significant insight. Research on chlorinated 2-hydroxypyridines has shown that chlorine substitution at position 5 strongly stabilizes the hydroxy (lactim) tautomer. nih.gov This suggests that for this compound, the hydroxy form is the overwhelmingly predominant species. The stability of this form can also be influenced by solvent polarity, with more polar solvents potentially stabilizing the keto form to a small extent. nih.govresearchgate.net
Amide-Imidic Acid Tautomerism: The urea functional group itself can exhibit tautomerism, existing in equilibrium between the amide form (-NH-C(=O)-NH-) and the imidic acid (or isourea) form (-NH-C(OH)=N-). For simple ureas, the amide form is significantly more stable and is the dominant species under normal conditions.
Considering these factors, the most stable structural isomer of this compound is the one where the phenyl ring is in its aromatic hydroxyl form and the urea group is in its amide form. Other tautomers are energetically unfavorable and would constitute only minor, likely undetectable, populations at equilibrium.
Mechanistic Studies of Biological Interactions
Modulation of Ion Channel Physiology
Effects on Whole-Cell K+ Current in Isolated Arterial Cells
There is no specific information available in published scientific literature detailing the effects of (5-Chloro-2-hydroxy-phenyl)-urea on the whole-cell potassium (K+) current in isolated arterial cells. Studies on related urea (B33335) compounds have explored their impact on various ion channels; for instance, the compound NS309 acts as a potent activator of Ca2+-activated K+ channels of the SK and IK types. medchemexpress.comabcam.comnih.gov However, direct experimental data on this compound's influence on the electrophysiological properties of arterial smooth muscle cells is currently lacking.
Investigation of Mechanisms Beyond Direct Channel Opening
Given the absence of primary research on the effects of this compound on K+ channels, there is consequently no information regarding its potential mechanisms of action that might extend beyond direct channel opening. Research into the proliferation of human pulmonary artery smooth muscle cells has involved compounds like 5-hydroxydecanoate, which acts by blocking mitochondrial K(ATP) channels, but this is a distinct chemical entity. nih.gov
Allosteric Receptor Modulation
Interaction with Human α7 Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Specific studies detailing the interaction between this compound and human α7 nicotinic acetylcholine receptors (nAChRs) are not present in the available scientific literature. While other molecules are known to interact with these receptors, such as 5-hydroxyindole (B134679) which potentiates α7 nAChR-mediated responses, similar characterization for this compound has not been reported. nih.gov
Characterization as Type I Positive Allosteric Modulators (PAMs)
There is no scientific evidence to characterize this compound as a Type I positive allosteric modulator (PAM) of α7 nAChRs. The characterization of PAMs is a specific process involving detailed pharmacological studies. For example, novel compounds have been identified and characterized as Type I PAMs for other receptors like the α1A-Adrenergic Receptor, but this level of investigation has not been applied to this compound in the context of α7 nAChRs. researchgate.netnih.gov Similarly, other compounds like LY2119620 have been characterized as PAMs for muscarinic M2 and M4 receptors. nih.gov
Identification of Molecular Binding Sites (Extracellular Domain, Transmembrane Domain Junction, Intrasubunit, Intersubunit Pockets)
As there is no information confirming the interaction of this compound with α7 nAChRs, there is subsequently no data identifying its molecular binding sites on this receptor. The determination of binding sites is a complex process that follows the initial identification and characterization of a compound's activity at a specific receptor.
Influence on Agonist-Evoked Receptor Desensitization
While specific studies detailing the influence of this compound on agonist-evoked receptor desensitization are not extensively documented, the behavior of structurally related phenylurea derivatives provides valuable insights. Phenylurea compounds are recognized for their cytokinin-like activity and their ability to interact with cytokinin signaling pathways. nih.govresearchgate.netsemanticscholar.org
Cytokinins, both natural and synthetic, bind to specific receptor histidine kinases, such as CRE1/AHK4 and AHK3 in Arabidopsis. nih.govnih.gov This binding initiates a signaling cascade. Some synthetic phenylurea derivatives, like thidiazuron (B128349) (TDZ), not only activate these receptors but can also inhibit cytokinin oxidase/dehydrogenase (CKX), the primary enzyme for cytokinin degradation. researchgate.netresearchgate.netnih.gov This dual action—receptor activation and inhibition of hormone degradation—can lead to a prolonged and enhanced cytokinin response. semanticscholar.orgresearchgate.net
Antioxidant Mechanisms
The antioxidant potential of this compound is attributed to its phenolic structure. The presence of a hydroxyl group on the phenyl ring allows it to participate in reactions that neutralize free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for assessing antioxidant activity. mdpi.comresearchgate.net In this assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. researchgate.netnih.gov The efficiency of this reaction is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govnih.gov
Studies on various phenolic compounds have established a clear structure-activity relationship for DPPH radical scavenging. researchgate.netnih.govnih.gov The number and position of hydroxyl groups on the aromatic ring are critical determinants of antioxidant capacity. nih.gov For this compound, the hydroxyl group is the primary functional group responsible for its hydrogen-donating ability. The presence of the chloro substituent on the ring can also influence the electronic properties of the molecule and, consequently, its antioxidant activity. While specific IC50 data for this exact compound is not always available in comparative studies, research on similar halogenated phenolic compounds provides a basis for its expected antioxidant behavior. mdpi.com
Table 1: DPPH Radical Scavenging Activity of Selected Phenolic Compounds This table is illustrative and provides a general comparison. IC50 values can vary based on experimental conditions.
| Compound | General Structure | Reported IC50 Range (µM) | Reference |
|---|---|---|---|
| Ascorbic Acid (Standard) | Vitamin C | ~10-50 | mdpi.com |
| Butylated Hydroxytoluene (BHT) (Standard) | Synthetic Phenolic Antioxidant | ~20-80 | nih.gov |
| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides | Heterocyclic Phenolic Compounds | 14 - 55 | mdpi.com |
The reducing power assay evaluates the ability of a compound to donate an electron and reduce an oxidized species, such as the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). This capacity is another important facet of antioxidant activity. The degree of color change, often to Prussian blue, is proportional to the reducing power of the tested compound.
Enzyme Inhibition Profiles
This compound has been studied for its potential to inhibit specific enzymes, indicating its capacity to modulate key biological pathways.
α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibitors of this enzyme are of significant interest for managing blood glucose levels. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of Selected Compound Classes This table presents general findings on related compound classes to provide context.
| Compound Class | General Inhibitory Potency | Reference |
|---|---|---|
| Acarbose (Standard) | Potent | nih.gov |
| N-phenyl cyclic isourea derivatives | Potent (some derivatives) | nih.gov |
| 5-Fluoro-2-oxindole derivatives | Potent (some derivatives) | nih.gov |
| Fluorinated Benzenesulfonic Ester Derivatives | Variable, some potent | nih.gov |
Cytokinin oxidase/dehydrogenase (CKX) is the enzyme responsible for the irreversible degradation of cytokinins, which are essential plant hormones. nih.govresearchgate.net By inhibiting CKX, the levels of endogenous cytokinins can be increased, thereby enhancing plant growth and stress tolerance. nih.govnih.govoup.com
Diphenylurea derivatives are a well-known class of CKX inhibitors. nih.govresearchgate.net Extensive research, including structural studies, has been performed on compounds like N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) to understand their mechanism of inhibition. nih.govresearchgate.netresearchgate.net These inhibitors typically act competitively, binding to the same active site as the natural cytokinin substrates. nih.gov The binding is often stabilized by interactions between the urea backbone and key amino acid residues in the enzyme's active site, as well as stacking interactions with the FAD cofactor. nih.gov
While this compound itself has not been the primary focus of all CKX inhibition studies, the principles derived from related phenylurea compounds are highly relevant. The specific substitutions on the phenyl ring, such as the chloro and hydroxyl groups, are critical in determining the binding affinity and inhibitory potency against different CKX isoforms from various plant species. nih.govoup.com The development of highly potent and selective CKX inhibitors is an active area of research in agriculture and biotechnology. researchgate.netnih.gov
Antimitotic and Cell Cycle Perturbation Mechanisms (for related phenylurea compounds)
The antimitotic properties of several phenylurea derivatives stem from their ability to disrupt the normal functioning of microtubules, essential components of the cell's cytoskeleton. This disruption ultimately leads to a halt in the cell cycle and can trigger programmed cell death, or apoptosis.
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for various cellular functions, most notably the formation of the mitotic spindle during cell division. acs.org Phenylurea derivatives have been shown to interfere with this dynamic process.
Research has demonstrated that certain N-aryl-N'-(2-chloroethyl)ureas (CEUs) act as antimitotic agents by inducing microtubule depolymerization. acs.org These compounds have been found to selectively alkylate β-tubulin, leading to a disruption of the microtubule network. acs.org Immunofluorescence microscopy has confirmed that potent CEUs alter the cytoskeleton by causing the microtubules to break down. acs.org
The mechanism of action for some phenylurea derivatives involves binding to the colchicine (B1669291) site on β-tubulin. mdpi.com This binding prevents the polymerization of tubulin dimers into microtubules, thereby inhibiting the formation of the mitotic spindle. For instance, a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs were designed as tubulin-active compounds. nih.gov The structure-activity relationship (SAR) analysis of these compounds revealed that the nature of the haloacylamino chain significantly influences their anticancer potency. nih.gov
Interestingly, not all phenylurea derivatives exert their effects through a tubulin-based mechanism. For example, compound 16j, a phenylurea analog with a bromoacetyl group at the N'-end, displayed potent activity against several human tumor cell lines but was found to kill cancer cells through a mechanism independent of tubulin interaction, indicating a shift in the mode of action based on structural modifications. nih.gov
Table 1: Activity of Selected Phenylurea Derivatives
| Compound | Target/Mechanism | Observed Effect | IC50 Values | Reference |
|---|---|---|---|---|
| N-aryl-N'-(2-chloroethyl)ureas (CEUs) | β-tubulin | Microtubule depolymerization | Varies with structure | acs.org |
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | Tubulin | Inhibition of tubulin polymerization | Varies with structure | nih.gov |
| Compound 16j (bromoacetyl at N'-end) | Non-tubulin based | Potent antitumor activity | 0.38 - 4.07 µM | nih.gov |
| Phenylcyclohexenes (PCHs) | Colchicine site of tubulin | Weak binding to bovine tubulin, high activity in plant cells | Varies with structure | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
By disrupting microtubule dynamics, phenylurea compounds effectively halt the cell cycle at a critical checkpoint. The mitotic spindle is essential for the proper segregation of chromosomes into daughter cells during mitosis (M phase). When microtubule formation is inhibited, the cell cannot proceed through mitosis and becomes arrested, most commonly in the G2/M phase of the cell cycle.
The G2 phase is the final subphase of interphase, preceding mitosis, where the cell checks for any DNA damage before entering mitosis. The M phase encompasses mitosis and cytokinesis. An arrest in the G2/M phase indicates that the cell is unable to form a functional mitotic spindle.
Studies on various chalcone (B49325) derivatives, which share some mechanistic similarities with antimitotic agents, have shown that they can induce cell cycle arrest in the G2/M phase. mdpi.comnih.gov This arrest is often a prelude to apoptosis, as the cell's internal quality control mechanisms recognize the mitotic failure and initiate a self-destruction pathway. Flow cytometry analysis of cells treated with such compounds reveals a significant accumulation of cells in the G2/M phase population. mdpi.com
For example, the chalcone derivative 1C was found to suppress cell viability and induce G2/M phase cell cycle arrest in both sensitive and resistant ovarian cancer cell lines. mdpi.comnih.gov This effect was linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com While the specific mechanisms can vary between different classes of compounds, the end result of mitotic disruption is often the same: a halt in cell proliferation.
Environmental Fate and Degradation Studies
Microbial Biotransformation Pathways
Microbial degradation is the principal mechanism for the breakdown of phenylurea herbicides in soil and aquatic environments. oup.comcabidigitallibrary.org A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize these compounds. oup.comnih.gov The efficiency and pathway of degradation can be influenced by the specific microbial species present, environmental conditions, and the chemical structure of the herbicide. nih.gov
The degradation of phenylurea herbicides occurs under both aerobic and anaerobic conditions, although aerobic processes are generally more rapid and complete.
Aerobic Degradation: In surface soils, where oxygen is readily available, microbial degradation is the predominant dissipation process. oup.com Numerous bacterial strains have been identified that can utilize phenylurea herbicides as a source of carbon and energy. For instance, Ochrobactrum anthropi CD3 has shown the ability to completely remove herbicides like diuron (B1670789), linuron (B1675549), and chlorotoluron (B1668836) from aqueous solutions. nih.gov Similarly, Sphingobium sp. Pu21 can efficiently degrade isoproturon (B30282) and linuron under aerobic conditions. cabidigitallibrary.org The rate of degradation is often dependent on the specific compound, with studies showing that diuron may be degraded faster than chlorotoluron and isoproturon by the same bacterial strain. nih.gov
Anaerobic Degradation: The breakdown of phenylurea herbicides under anoxic conditions is significantly slower and less understood. oup.com Some studies have reported no significant mineralization of compounds like isoproturon under denitrifying, sulfate-reducing, or methanogenic conditions. oup.com However, other research has demonstrated the potential for anaerobic biotransformation. For example, sediment from a diuron-treated pond was shown to dehalogenate diuron to 3-(3-chlorophenyl)-1,1-dimethylurea (B1615333) under anaerobic conditions, a process not observed with sterile sediment or sediment from untreated ponds. nih.gov This indicates that specific, adapted microbial communities are essential for anaerobic degradation to occur. nih.gov
A primary and often rate-limiting step in the microbial metabolism of many phenylurea herbicides is the sequential removal of alkyl groups from the terminal nitrogen atom of the urea (B33335) side chain. researchgate.net
N-Demethylation: For N,N-dimethyl-substituted phenylureas, the degradation pathway is commonly initiated by a mono-N-demethylation step, followed by a second demethylation. cabidigitallibrary.orgresearchgate.net This process has been observed in the degradation of isoproturon by Sphingobium sp. strain Pu21, which sequentially forms N-(4-isopropylphenyl)-N-methylurea (MDIPU) and then 1-(4-isopropylphenyl) urea (DDIPU). cabidigitallibrary.org Similarly, the degradation of chloroxuron (B157110) and diuron by soil microbes yields monomethylated and demethylated derivatives. nih.govwikipedia.org This enzymatic reaction is often catalyzed by cytochrome P450 monooxygenases or other N-demethylases. researchgate.netresearchgate.net
N-Demethoxylation: In the case of N-methoxy-N-methyl-substituted phenylureas like linuron, a key degradation step involves N-demethoxylation. nih.gov This process, along with N-demethylation, leads to the formation of intermediate metabolites before the urea structure is further broken down. nih.gov
The general scheme for these initial transformation steps is summarized in the table below.
| Initial Compound Type | Transformation Process | Resulting Intermediate | Example Parent Compound |
| N,N-dimethyl-substituted phenylurea | Mono-N-demethylation | N'-phenyl-N-methylurea | Diuron, Isoproturon |
| N-methoxy-N-methyl-substituted phenylurea | N-demethoxylation/N-demethylation | N'-phenyl-urea | Linuron, Metoxuron |
Following the initial N-dealkylation steps, a common subsequent pathway is the hydrolytic cleavage of the urea side chain. This hydrolysis results in the formation of corresponding aniline (B41778) metabolites, which can sometimes be more toxic and persistent than the parent herbicide. oup.comnih.gov
For example, the degradation of diuron and linuron by various bacterial strains leads to the formation of 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govnih.govfao.org Similarly, the breakdown of isoproturon can yield 4-isopropylaniline (B126951) (4IA), and chloroxuron degradation can produce (4-chlorophenoxy)aniline. cabidigitallibrary.orgwikipedia.org Some bacteria, such as Arthrobacter globiformis strain D47, are capable of transforming phenylurea herbicides directly to their aniline derivatives through a single hydrolytic cleavage step. oup.com The ability of microbial communities to further degrade these aniline products is crucial for complete detoxification of contaminated environments. acs.org
A wide variety of microorganisms capable of degrading phenylurea herbicides have been isolated from contaminated soils and water. The use of enrichment cultures, where soil or water samples are repeatedly exposed to the herbicide, has been a successful strategy for isolating highly efficient degrading strains. acs.org
Bacterial species are the most extensively studied group of phenylurea degraders. cabidigitallibrary.org However, certain fungal species have also been shown to metabolize these compounds, often through slightly different pathways that may involve hydroxylation in addition to N-dealkylation. oup.comnih.gov Microbial consortia, containing multiple synergistic species, can lead to more efficient and complete mineralization of phenylurea herbicides than single strains. acs.orgcsic.es For instance, a consortium containing a linuron-hydrolyzing strain and an aniline-mineralizing strain can achieve enhanced degradation with minimal accumulation of toxic intermediates. acs.org
The table below lists some of the microbial species and genera that have been identified as capable of degrading various phenylurea herbicides.
| Microbial Group | Genus/Species | Degraded Phenylurea Herbicides | Reference |
| Bacteria | Ochrobactrum anthropi | Diuron, Linuron, Chlorotoluron, Isoproturon, Fluometuron | nih.gov |
| Arthrobacter sp. | Diuron, Chlorotoluron, Isoproturon | oup.comnih.gov | |
| Sphingomonas sp. / Sphingobium sp. | Isoproturon, Linuron, Diuron, Fluometuron, Chlorotoluron | oup.comcabidigitallibrary.orgresearchgate.net | |
| Variovorax sp. | Linuron | acs.orgcsic.es | |
| Advenella sp. | Diuron, Isoproturon, Linuron, Fluometuron, Chlorotoluron | fao.org | |
| Micrococcus sp. | Fenuron, Monuron, Diuron, Monolinuron, Linuron, Chlorotoluron | nih.gov | |
| Bacillus sphaericus | Linuron | oup.com | |
| Fungi | Mortierella sp. | Chlorotoluron, Diuron, Isoproturon, Linuron | nih.gov |
| Cunninghamella elegans | Various phenylureas | oup.com | |
| Aspergillus niger | Various phenylureas | oup.com |
Photochemical Degradation Mechanisms
In addition to microbial action, phenylurea herbicides are susceptible to degradation by photochemical processes, particularly in surface waters where they are exposed to sunlight. oup.compsu.edu
Exposure to ultraviolet (UV) radiation, a component of natural sunlight, can induce the photolysis of phenylurea compounds. psu.edu This process involves the absorption of light energy, which can be sufficient to break covalent bonds within the molecule, leading to its transformation. psu.eduresearchgate.net
The photolytic degradation of phenylurea herbicides can proceed through several mechanisms, including:
N-demethylation: Similar to microbial pathways, UV light can cause the removal of methyl groups from the urea side chain. wikipedia.org
Dechlorination: The carbon-chlorine bond on the phenyl ring can be cleaved by UV energy, a key step in the degradation of chlorinated compounds. wikipedia.orgresearchgate.net
Photooxidation: This can lead to the formation of hydroxylated derivatives and other oxidation products. wikipedia.org
Studies on the related compound N-chlorourea have shown that it is effectively degraded by UV254 irradiation, with over 90% removal observed. nih.govresearchgate.net The photolysis of chlorine-based compounds in water by UV light can also generate highly reactive species like hydroxyl radicals (•OH), which can further contribute to the degradation of organic contaminants. nih.gov The efficiency of photolysis can be enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which can accelerate the degradation of phenylurea herbicides under solar irradiation. nih.gov However, these photochemical processes may result in only partial degradation, creating transformation products that could accumulate in the environment. oup.com
Role of Hydroxyl Radicals in Oxidative Degradation
The degradation of many organic pollutants in the environment is significantly influenced by advanced oxidation processes, wherein highly reactive species such as hydroxyl radicals (•OH) play a pivotal role. For phenylurea herbicides, which are structurally related to (5-Chloro-2-hydroxy-phenyl)-urea, photodegradation is a recognized transformation pathway. nih.gov Studies on phenylurea herbicides like diuron, isoproturon, monuron, and chlorotoluron have shown that they can be degraded through photosensitized reactions. nih.gov
In aquatic environments, naturally occurring substances can act as photosensitizers, absorbing sunlight and generating reactive species like hydroxyl radicals. These radicals can then attack the phenylurea molecule, initiating its degradation. The presence of a hydroxyl group on the phenyl ring of this compound may influence its susceptibility to hydroxyl radical attack compared to non-hydroxylated analogs. However, without specific studies, the precise kinetics and mechanisms remain speculative.
Dehalogenation and Hydroxylation Reactions
Dehalogenation is a critical step in the detoxification of chlorinated organic compounds. In the context of phenylurea herbicides, both biotic and abiotic dehalogenation processes have been observed. For instance, the anaerobic degradation of diuron, a dichlorinated phenylurea, leads to its dehalogenation to 3-(3-chlorophenyl)-1,1-dimethylurea (CPDU). nih.gov This process was found to be mediated by microorganisms present in pond sediment. nih.gov It is plausible that this compound could undergo a similar reductive dechlorination under anaerobic conditions, yielding a hydroxylated phenylurea.
Hydroxylation, the addition of a hydroxyl group to the aromatic ring, is a common initial step in the microbial degradation of aromatic compounds. As this compound already possesses a hydroxyl group, further hydroxylation at other positions on the phenyl ring could occur, potentially facilitated by microbial mono- or dioxygenase enzymes. This would increase the compound's polarity and susceptibility to further degradation.
Environmental Persistence and Accumulation Dynamics
The environmental persistence of phenylurea herbicides is variable and depends on factors such as soil type, organic matter content, microbial activity, and climatic conditions. nih.gov Generally, these herbicides are considered to be moderately persistent in soil. researchgate.net For example, diuron can persist for four to eight months. oup.com
The mobility and potential for accumulation of these compounds are influenced by their physicochemical properties. Phenylurea herbicides with a higher number of chlorine atoms tend to have higher octanol-water partition coefficients (Kow), leading to stronger adsorption to soil and reduced mobility. nih.gov The presence of both a chlorine atom and a hydroxyl group in this compound will influence its sorption behavior and, consequently, its persistence and potential for leaching into groundwater. Increased sorption generally leads to reduced bioavailability for microbial degradation. nih.gov The degradation rate of some phenylurea herbicides has been observed to fit a bi-exponential decay model, suggesting different phases of degradation. nih.gov
Characterization of Major Degradation Products
The degradation of phenylurea herbicides typically proceeds through a series of key reactions, leading to the formation of various intermediate products. Based on studies of analogous compounds like diuron, linuron, and isoproturon, the primary degradation pathways involve N-demethylation and hydrolysis of the urea bond. oup.comresearchgate.net
For chlorinated phenylureas, the degradation often results in the formation of their corresponding anilines. For example, the degradation of diuron and linuron can produce 3,4-dichloroaniline (3,4-DCA). nih.gov These aniline derivatives can be more toxic than the parent compounds. nih.govoup.com
Given the structure of this compound, its degradation could be hypothesized to proceed through the following steps:
Hydrolysis of the urea group: This would lead to the formation of 5-chloro-2-aminophenol and urea.
Dehalogenation: Reductive dechlorination could produce (2-hydroxy-phenyl)-urea.
Ring cleavage: Following initial transformations, the aromatic ring would likely be cleaved, eventually leading to mineralization (conversion to CO2, water, and inorganic chloride).
It is important to note that without direct experimental evidence, the exact degradation products of this compound remain unknown. The following table summarizes the major degradation products identified for some common phenylurea herbicides, which may serve as potential indicators for future studies on this compound.
Table 1: Major Degradation Products of Selected Phenylurea Herbicides
| Parent Compound | Major Degradation Products | Reference(s) |
| Diuron | N-(3,4-dichlorophenyl)-N'-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), 3,4-dichloroaniline (3,4-DCA) | nih.gov |
| Linuron | N-(3,4-dichlorophenyl)-N'-methoxyurea, N-(3,4-dichlorophenyl)urea, 3,4-dichloroaniline | nies.go.jp |
| Isoproturon | Monomethyl-isoproturon, 4-isopropylaniline | oup.com |
| Chlorotoluron | Monomethyl-chlorotoluron, 4-chloro-2-methylaniline | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-Chloro-2-hydroxy-phenyl)-urea, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves reacting 5-chloro-2-hydroxyaniline with an isocyanate derivative under inert conditions. A common approach uses 3-chlorophenyl isocyanate and substituted amines in solvents like dichloromethane or toluene, with triethylamine as a base to neutralize HCl byproducts. Reflux conditions (~80–110°C) for 12–24 hours achieve yields of 60–75%. Purification via silica gel chromatography (ethyl acetate/petroleum ether) and recrystallization (e.g., methylene chloride) enhances purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound's purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the urea backbone and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies carbonyl (C=O) and N-H stretches. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm). X-ray crystallography, if crystals are obtainable, provides definitive structural confirmation .
Q. What are the key structural features of this compound that influence its pharmacological activity?
- Methodological Answer : The chloro-substituted phenolic ring and urea linkage are essential for binding to α7 nicotinic acetylcholine receptors (nAChRs). The hydroxyl group at the 2-position enhances hydrogen bonding with receptor residues, while the chloro atom increases lipophilicity, improving blood-brain barrier penetration. Comparative SAR studies using analogs with substituent variations (e.g., methoxy instead of hydroxyl) can isolate critical functional groups .
Advanced Research Questions
Q. How does this compound act as a positive allosteric modulator (PAM) of α7 nAChRs, and what in vitro assays validate this mechanism?
- Methodological Answer : The compound enhances agonist-induced currents without directly activating receptors. Use electrophysiological assays (e.g., patch-clamp on transfected HEK-293 cells expressing human α7 nAChRs) to measure potentiation of acetylcholine-evoked currents. Co-application with α7-selective agonists (e.g., PNU-282987) and antagonists (e.g., methyllycaconitine) confirms specificity. Calcium imaging with FLIPR Tetra systems provides high-throughput screening .
Q. What experimental designs are recommended to assess the compound's cognitive-enhancing effects in animal models?
- Methodological Answer : Employ rodent models of cognitive impairment, such as scopolamine-induced deficits in Morris water maze (spatial memory) or social recognition tests (short-term memory). Dose-response studies (1–10 mg/kg, intraperitoneal) should include controls for baseline performance and vehicle effects. Behavioral data should be analyzed with ANOVA followed by post-hoc tests (e.g., Tukey’s). Include positive controls (e.g., donepezil) to benchmark efficacy .
Q. How can researchers resolve contradictions in efficacy data between different behavioral models (e.g., water maze vs. social recognition tests)?
- Methodological Answer : Discrepancies may arise from model-specific mechanisms (e.g., spatial vs. social memory pathways). Conduct parallel in vivo electrophysiology (e.g., hippocampal LTP measurements) to correlate behavioral outcomes with synaptic plasticity. Meta-analysis of dose-timing, species/strain differences, and pharmacokinetic parameters (e.g., brain penetration half-life) can identify confounding variables. Transparent reporting of negative data is critical .
Q. What strategies are effective in studying the structure-activity relationship (SAR) of urea derivatives targeting neuronal receptors?
- Methodological Answer : Use iterative synthesis and testing cycles:
- Step 1 : Modify substituents on the phenyl ring (e.g., halogenation, methoxy groups) to assess steric and electronic effects.
- Step 2 : Replace the urea moiety with thiourea or carbamate to evaluate backbone flexibility.
- Step 3 : Employ computational docking (e.g., AutoDock Vina) to predict binding poses against α7 nAChR crystal structures. Validate predictions with functional assays .
Q. How should researchers approach conflicting data from electrophysiological studies versus behavioral assays?
- Methodological Answer : Electrophysiology may show potentiation in isolated cells but lack behavioral translation due to off-target effects or pharmacokinetic limitations. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to align dose regimens across assays. Microdialysis can measure brain compound levels during behavioral tasks. Cross-validate findings with knockout models (e.g., α7 nAChR⁻/⁻ mice) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
